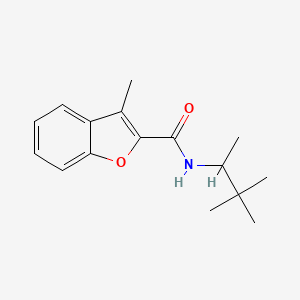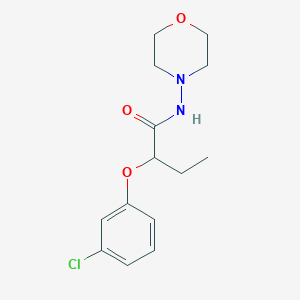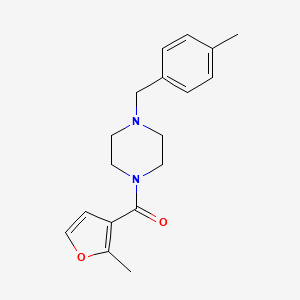
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide, also known as MTPCA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MTPCA belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide also activates the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetic animal models, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been found to improve glucose tolerance and insulin sensitivity. Additionally, 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide is also stable under various experimental conditions, making it suitable for in vitro and in vivo studies. However, one limitation of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide. One potential area of interest is the development of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research could be the investigation of the synergistic effects of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 3-methyl-N-(1,2,2-trimethylpropyl)-1-benzofuran-2-carboxamide.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10-12-8-6-7-9-13(12)19-14(10)15(18)17-11(2)16(3,4)5/h6-9,11H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMDQBUNJUFANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
![N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179858.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)

![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)


![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)